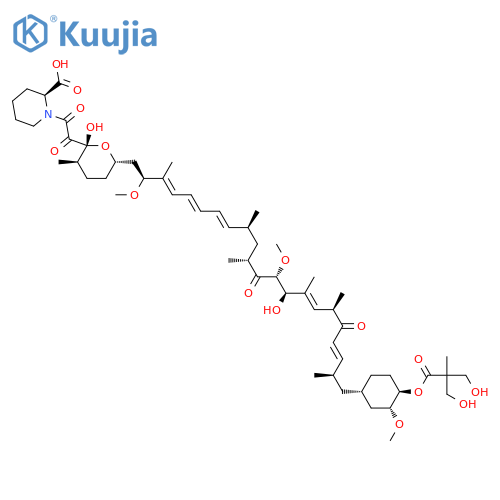Cas no 1062122-60-4 (seco-Temsirolimus)

seco-Temsirolimus structure
商品名:seco-Temsirolimus
CAS番号:1062122-60-4
MF:C56H87NO16
メガワット:1030.287099123
CID:5307231
seco-Temsirolimus 化学的及び物理的性質
名前と識別子
-
- (2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-[3-hydroxy-2-(hydroxymethyl)-2-methyl-1-oxopropoxy]-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]-3-methyl-2H-pyra…
- (2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-[3-hydroxy-2-(hydroxymethyl)-2-methyl-1-oxopropoxy]-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic acid (ACI)
- seco-Temsirolimus
-
- インチ: 1S/C56H87NO16/c1-34(17-13-12-14-18-36(3)46(69-9)31-42-23-21-40(7)56(68,73-42)51(63)52(64)57-26-16-15-19-43(57)53(65)66)27-38(5)48(61)50(71-11)49(62)39(6)29-37(4)44(60)24-20-35(2)28-41-22-25-45(47(30-41)70-10)72-54(67)55(8,32-58)33-59/h12-14,17-18,20,24,29,34-35,37-38,40-43,45-47,49-50,58-59,62,68H,15-16,19,21-23,25-28,30-33H2,1-11H3,(H,65,66)/b14-12+,17-13+,24-20+,36-18+,39-29+/t34-,35+,37-,38-,40-,41+,42+,43+,45-,46+,47-,49-,50+,56-/m1/s1
- InChIKey: IHHUXYJUJZIWOO-YZEJQXLHSA-N
- ほほえんだ: O([C@@H]1CC[C@@H](C[C@@H](C)/C=C/C(=O)[C@H](C)/C=C(\C)/[C@@H](O)[C@@H](OC)C(=O)[C@H](C)C[C@H](C)/C=C/C=C/C=C(\C)/[C@@H](OC)C[C@@H]2CC[C@@H](C)[C@](O)(C(=O)C(N3CCCC[C@H]3C(=O)O)=O)O2)C[C@H]1OC)C(=O)C(C)(CO)CO
じっけんとくせい
- 密度みつど: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 1035.9±75.0 °C(Predicted)
- 酸性度係数(pKa): 3.24±0.20(Predicted)
seco-Temsirolimus 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T493000-10mg |
seco-Temsirolimus |
1062122-60-4 | 10mg |
$ 800.00 | 2023-09-05 | ||
| TRC | T621880-10mg |
seco-Temsirolimus |
1062122-60-4 | 10mg |
$ 800.00 | 2023-09-05 |
seco-Temsirolimus 関連文献
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Louis Porte RSC Adv., 2014,4, 64506-64513
1062122-60-4 (seco-Temsirolimus) 関連製品
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
